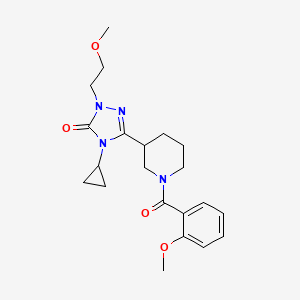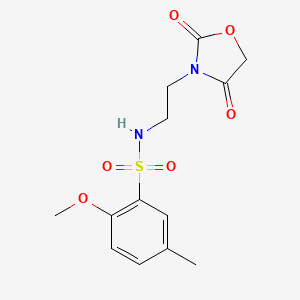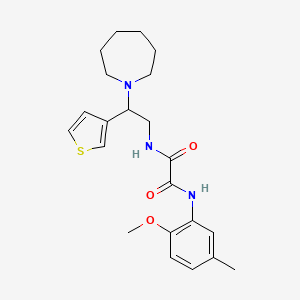
3-Fluoro-4-nitrophenylthiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-nitrophenylthiocyanate (3-F4NPC) is an important organic compound used in a variety of scientific research applications. This compound is a colorless, crystalline solid with a molecular weight of 225.14 g/mol and a melting point of 121-123 °C. It is synthesized by combining 3-fluoro-4-nitrophenol with sodium thiocyanate in an aqueous solution. 3-F4NPC is used in a variety of scientific research applications due to its unique properties, such as its ability to act as a catalyst in the synthesis of various compounds and its ability to act as a substrate for enzyme-catalyzed reactions.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-4-nitrophenylthiocyanate is not well understood. However, it is believed that the compound acts as a substrate for certain enzymes, which then catalyze the reaction of the compound to form various products. It is also believed that the compound can act as a catalyst in the synthesis of various compounds, as well as in the determination of trace metals.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the compound can act as a substrate for certain enzymes, which then catalyze the reaction of the compound to form various products. It is also believed that the compound can act as a catalyst in the synthesis of various compounds, as well as in the determination of trace metals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Fluoro-4-nitrophenylthiocyanate in laboratory experiments include its ability to act as a catalyst in the synthesis of various compounds, its ability to act as a substrate for enzyme-catalyzed reactions, and its ability to act as a reagent for the determination of trace metals. Additionally, this compound is relatively inexpensive and can be easily synthesized in the laboratory. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not well understood and its biochemical and physiological effects are not known.
Direcciones Futuras
The potential future directions for 3-Fluoro-4-nitrophenylthiocyanate include further research into its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted into the use of this compound as a catalyst in the synthesis of various compounds and as a reagent for the determination of trace metals. Additionally, further research could be conducted into the use of this compound in the study of the mechanisms of action of certain enzymes and in the study of the role of certain proteins in the regulation of gene expression.
Métodos De Síntesis
3-Fluoro-4-nitrophenylthiocyanate is synthesized by combining 3-fluoro-4-nitrophenol with sodium thiocyanate in an aqueous solution. The reaction is carried out at room temperature and a pH of 8-10. The reaction produces a pale yellow precipitate, which is then filtered and washed with water. The resulting product is a white crystalline solid with a melting point of 121-123 °C.
Aplicaciones Científicas De Investigación
3-Fluoro-4-nitrophenylthiocyanate has been used in a variety of scientific research applications, including its use as a catalyst in the synthesis of various compounds, as a substrate for enzyme-catalyzed reactions, and as a reagent for the determination of trace metals. It has also been used in the study of the mechanisms of action of certain enzymes and in the study of the role of certain proteins in the regulation of gene expression.
Propiedades
IUPAC Name |
(3-fluoro-4-nitrophenyl) thiocyanate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN2O2S/c8-6-3-5(13-4-9)1-2-7(6)10(11)12/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNMNWQWXYRKQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SC#N)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B2852147.png)
![Methyl 2-[(3,4,4-trifluoro-3-butenyl)sulfonyl]acetate](/img/structure/B2852148.png)
![Cis-ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B2852149.png)

![3-Methoxy-1-methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B2852152.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2852153.png)


![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-isopropylphenyl)acetamide](/img/structure/B2852159.png)

![1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2852163.png)

![2-((5-(tert-butyl)-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-methylacetamide](/img/structure/B2852166.png)

